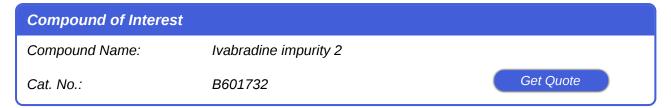


A Comparative Guide to Analytical Methods for Ivabradine Impurity Profiling

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For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This guide provides a comparative overview of various analytical methods for the determination of impurities in Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. This publication aims to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs by presenting a side-by-side comparison of methodologies and their reported performance data.

Comparison of Analytical Methods

The primary analytical techniques employed for the analysis of Ivabradine and its impurities are High-Performance Liquid Chromatography (HPLC) with various detectors and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the impurity profile, or the stage of drug development.

Below is a summary of different reported HPLC and UPLC-MS methods, highlighting their key chromatographic conditions and validation parameters.



Method	Stationar y Phase	Mobile Phase	Detectio n	Linearity Range	LOD	LOQ	Referen ce
RP- HPLC	Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)	28 mM phosphat e buffer (pH 6.0) and acetonitril e (85:15, v/v) with the addition of methanol to the organic part	UV at 220 nm	Not Specified	Not Specified	Not Specified	[1]
RP- HPLC	C18 (250 x 4.6 mm, 5 μm)	Ammoniu m acetate buffer (pH 6.2): Methanol (40:60 v/v)	281 nm	40 to 80 μg/ml	1.3μg/ml	3.95μg/m Ι	[2]
RP- HPLC	Denali C18 (150 mm × 4.6 mm, 5 µm)	0.1% Orthopho sphoric acid buffer: Acetonitri le (60:40 V/V)	260 nm	5–30 μg/ml	Not Specified	Not Specified	[3]
RP- HPLC	C18 (4.6 mm x 2.5	Acetonitri le: buffer	275 nm	20–80 ppm	2.47 ppm	7.48 ppm	[4]



	cm, 5 μm)	pH 2.0 (60:40)					
Stability- Indicating RP- HPLC	Not Specified	Buffer pH 5.8: Acetonitri le: Methanol (65:25:10	286 nm	70-130% of test concentr ation	Not Specified	Not Specified	[5]
Stability- Indicating HPLC with QDa and PDA	Zorbax phenyl column	Gradient of 0.075% trifluoroa cetic acid, acetonitril e, and methanol	PDA at 285 nm and QDa in positive scan mode	Not Specified	Not Specified	Not Specified	[6]
Gradient RP- HPLC	Not Specified	Gradient of 20 mM ammoniu m acetate (pH 7.35) and acetonitril e	220 nm	1.20 to 3.60 mg/mL for Ivabradin e and various ranges for 11 impurities	Not Specified	Determin ed for all impurities	[7][8]
LC- MS/MS	Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm)	20 mM ammoniu m acetate and acetonitril	Q-TOF- MS (ESI+)	Not Specified	Not Specified	Not Specified	[9]



		e (65:35 v/v)					
UPLC- MS/MS	BEH C18 (50-mm long)	Gradient of water and methanol with 2mM ammoniu m acetate	Mass spectrom eter (ESI+)	1ng/mL to 500ng/m L	1 ng/mL	1 ng/mL	[10]
HPLC for Chiral and Achiral Impuritie s	Lux Cellulose -2	0.06% (v/v) diethylam ine in methanol /acetonitr ile 98/2 (v/v)	Not Specified	Not Specified	Not Specified	Reliable for determin ation of at least 0.05% for all impurities	[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summaries of the experimental protocols for some of the key methods cited in the table above.

Method 1: Chemometrically Assisted RP-HPLC for 11 Impurities[1]

- Chromatographic System: Agilent 1200 series HPLC with DAD detector.
- Column: Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm).
- Mobile Phase: A mixture of 28 mM phosphate buffer (pH 6.0) and acetonitrile (85:15, v/v).
 Methanol was added to the organic part of the mobile phase with an optimal ratio of methanol to acetonitrile of 59:41, v/v.
- Flow Rate: 1.6 mL min⁻¹.



• Column Temperature: 34 °C.

Detection: UV at 220 nm.

Injection Volume: 20-μL.

Method 2: Stability-Indicating RP-HPLC[2]

- Column: C18 (250 x 4.6 mm id, 5 μm).
- Mobile Phase: A mixture of ammonium acetate buffer (pH 6.2) and Methanol in the ratio of 40:60 v/v.
- · Flow Rate: 1 ml/min.
- · Detection: 281 nm.
- Injection Volume: 10μl.

Method 3: UPLC-MS/MS for Ivabradine and Metabolites in Human Plasma[10]

- Chromatographic System: UPLC-MS/MS.
- Column: BEH C18, 50-mm long.
- Mobile Phase: Gradient elution with a mixture of water and methanol, each containing 2mM ammonium acetate.
- Sample Preparation: Single liquid-liquid extraction of 200µL human plasma with ethyl acetate.
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. Quantification
 was performed in the selected-reaction monitoring mode.

Workflow for Analytical Method Validation

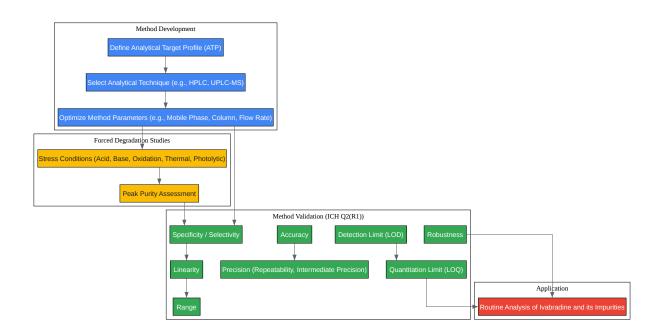






The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for impurities, based on ICH guidelines.





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Caption: A generalized workflow for the development and validation of an analytical method for Ivabradine impurities.

Conclusion

A variety of robust and reliable analytical methods are available for the determination of Ivabradine and its impurities. The choice of the most suitable method depends on factors such as the desired sensitivity, the number and nature of impurities to be monitored, and the available instrumentation. HPLC methods with UV detection are widely used for routine quality control, while LC-MS/MS methods offer higher sensitivity and specificity, which is particularly valuable for the identification and quantification of trace-level impurities and for analyses in biological matrices. The provided data and protocols can serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for their studies on Ivabradine.

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